Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl-
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Overview
Description
Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- is a chemical compound with the molecular formula C20H26OSi. It is a type of silane, which is a compound containing silicon atoms bonded to hydrogen and/or organic groups. This particular silane is characterized by the presence of a 1,3-diphenyl-1-pentenyl group attached to a trimethylsiloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- typically involves the reaction of 1,3-diphenyl-1-pentene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce various silanes. Substitution reactions can result in the formation of new organosilicon compounds with different functional groups .
Scientific Research Applications
Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for various applications, such as drug delivery and imaging.
Mechanism of Action
The mechanism of action of Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- involves its ability to form stable carbon-silicon bonds. This property allows it to interact with various molecular targets and pathways, leading to its diverse applications. The compound can act as a radical H-donor or hydride donor, depending on the specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-trimethylsiloxyethylene: This compound has a similar structure but with a different substituent on the silicon atom.
Trimethyl[(1-phenylvinyl)oxy]silane: Another similar compound with a different organic group attached to the silicon atom
Uniqueness
Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- is unique due to its specific combination of a 1,3-diphenyl-1-pentenyl group and a trimethylsiloxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
The biological activity of silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- is an emerging area of research in the field of organosilicon compounds. While comprehensive studies are still ongoing, preliminary findings suggest that this compound exhibits intriguing properties that warrant further investigation.
Interaction with Biological Targets
Recent research indicates that silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- demonstrates potential for interaction with various biological molecules. The compound's unique structure, featuring a silicon atom bonded to three methyl groups and an organic moiety with a diphenyl group, contributes to its ability to engage with proteins and nucleic acids.
Protein Interactions:
The diphenyl group in the compound's structure may enhance its ability to form non-covalent interactions with protein binding sites. These interactions could potentially modulate protein function or stability, opening avenues for therapeutic applications.
Nucleic Acid Interactions:
Preliminary data suggest that the compound may interact with DNA or RNA molecules, possibly through intercalation or groove binding. Such interactions could have implications for gene expression regulation or nucleic acid stability.
Biocompatibility and Potential Therapeutic Properties
Initial studies on silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- indicate promising biocompatibility profiles. This characteristic is crucial for its potential use in biomedical applications. The compound's organosilicon nature may contribute to its ability to penetrate biological membranes, enhancing its potential for drug delivery systems.
Future Directions
The biological activity of silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- presents several avenues for future research:
- Detailed Protein Interaction Studies: Investigating specific protein targets and quantifying binding affinities.
- Gene Expression Analysis: Examining the compound's effects on gene regulation in various cell types.
- In Vivo Studies: Assessing the compound's behavior in animal models to understand its pharmacokinetics and potential therapeutic effects.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing structural analogs to optimize biological activity.
Properties
CAS No. |
669078-64-2 |
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Molecular Formula |
C20H26OSi |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
1,3-diphenylpent-1-enoxy(trimethyl)silane |
InChI |
InChI=1S/C20H26OSi/c1-5-17(18-12-8-6-9-13-18)16-20(21-22(2,3)4)19-14-10-7-11-15-19/h6-17H,5H2,1-4H3 |
InChI Key |
SDLWASLJDGYSTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=C(C1=CC=CC=C1)O[Si](C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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